molecular formula C14H19N3O B3034070 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1355175-14-2

1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No. B3034070
CAS RN: 1355175-14-2
M. Wt: 245.32
InChI Key: QLHAGHPFMIFDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6'-Dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (DMSQ) is a small molecule that has been studied for its potential applications in the field of scientific research. DMSQ is a synthetic compound and has been used in a range of studies for its ability to interact with various cellular targets. It has been used as a tool to study the effects of a variety of compounds on cell function, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Anti-Colorectal Cancer Activity

Quinazoline derivatives, including 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, have shown promise in the treatment of colorectal cancer. These compounds exhibit their anticancer effects by blocking various pharmacological pathways and inhibiting the growth of cancer cells. The flexible chain containing terminal phenyl and/or heterocyclic rings in these derivatives, such as piperidine, plays a crucial role in their anticancer properties. They modulate the expression of genes and proteins involved in cancer progression, such as receptor tyrosine kinases, epidermal growth factor receptors, and apoptotic proteins, suggesting their potential as anti-colorectal cancer agents (Moorthy et al., 2023).

Medicinal Chemistry Applications

In medicinal chemistry, quinazoline derivatives are recognized for their various biological activities. The stability of the quinazolinone nucleus has prompted researchers to create new potential medicinal agents by introducing bioactive moieties. Some synthesized quinazolines have exhibited antibacterial activity against various bacteria, reflecting their potential in counteracting antibiotic resistance (Tiwary et al., 2016).

Optoelectronic Material Development

Quinazolines are also used beyond the medical field, particularly in the development of optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials. These derivatives are used in various applications related to photo- and electroluminescence, including organic light-emitting diodes and colorimetric pH sensors. Their electroluminescent properties and potential as structures for nonlinear optical materials highlight the versatile applications of quinazoline derivatives (Lipunova et al., 2018).

Spiropiperidine Synthesis

The synthesis of spiropiperidines, a structural feature in some quinazoline derivatives, has gained popularity in drug discovery. The methodology used for constructing spiropiperidines has been categorized based on synthetic strategies, demonstrating the significance of this structural feature in medicinal chemistry (Griggs et al., 2018).

properties

IUPAC Name

1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10-3-4-12-11(9-10)13(18)16-14(17(12)2)5-7-15-8-6-14/h3-4,9,15H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHAGHPFMIFDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(CCNCC3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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